molecular formula C19H23N5OS B2516888 N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034451-14-2

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2516888
CAS No.: 2034451-14-2
M. Wt: 369.49
InChI Key: SUXYTDVSQWMXRQ-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H23N5OS and its molecular weight is 369.49. The purity is usually 95%.
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Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and the implications of its structural features.

Structural Characteristics

The compound features a unique molecular structure characterized by several functional groups:

  • Molecular Formula: C19H23N5OS
  • Molecular Weight: 369.49 g/mol

The presence of the pyrazole ring , cyclopropyl group , and thiophene moiety contributes to its diverse pharmacological properties, including anti-inflammatory and anticancer activities. The structural diversity is essential for its interaction with biological targets, enhancing its efficacy in medicinal applications.

1. Anticancer Properties

Research indicates that pyrazole derivatives often exhibit significant anticancer activity. Preliminary studies on similar compounds suggest that this compound may inhibit cell proliferation in various cancer cell lines. For instance, compounds with pyrazole structures have shown cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .

2. Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are attributed to its ability to modulate inflammatory pathways. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response . This suggests that the compound could be explored as a therapeutic agent for inflammatory diseases.

3. Insecticidal and Acaricidal Activities

This compound may also possess insecticidal properties. Similar pyrazole derivatives have been documented for their effectiveness against pests, indicating potential applications in agricultural chemistry.

Synthesis Pathways

The synthesis of this compound involves several steps that require optimization to enhance yield and purity. A typical synthesis pathway includes:

  • Formation of the Pyrazole Ring: Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of Cyclopropyl Group: Achieved through cyclopropanation reactions.
  • Functionalization: Incorporating thiophene and carboxamide groups through nucleophilic substitutions.

These synthetic strategies are crucial for developing compounds with enhanced biological activities .

Case Studies

Several studies have highlighted the biological efficacy of similar pyrazole derivatives:

StudyCompoundActivityFindings
1H-Pyrazole Derivative AAnticancerShowed IC50 values against multiple cancer cell lines
5-Amino-N-(2-thienyl)benzamideAnticancerExhibited significant cytotoxicity in HeLa cells
Novel Pyrazolo[1,5-a]pyrimidinesEnzymatic InhibitionSelective inhibition of protein targets related to cancer

These findings underscore the potential of this compound as a candidate for further pharmacological exploration.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c1-12-18(13(2)23(3)21-12)19(25)20-7-8-24-17(14-4-5-14)10-16(22-24)15-6-9-26-11-15/h6,9-11,14H,4-5,7-8H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXYTDVSQWMXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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